molecular formula C13H9Cl2NO3S2 B14183474 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide CAS No. 918635-19-5

2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide

Cat. No.: B14183474
CAS No.: 918635-19-5
M. Wt: 362.3 g/mol
InChI Key: RVYIQMUHCLUKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a thiophene ring attached via an ethenesulfonyl group.

Preparation Methods

The synthesis of 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 2-(thiophen-3-yl)ethenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Chemical Reactions Analysis

2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide can be compared with other similar compounds, such as:

Properties

CAS No.

918635-19-5

Molecular Formula

C13H9Cl2NO3S2

Molecular Weight

362.3 g/mol

IUPAC Name

2,4-dichloro-N-(2-thiophen-3-ylethenylsulfonyl)benzamide

InChI

InChI=1S/C13H9Cl2NO3S2/c14-10-1-2-11(12(15)7-10)13(17)16-21(18,19)6-4-9-3-5-20-8-9/h1-8H,(H,16,17)

InChI Key

RVYIQMUHCLUKMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C=CC2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.